Messagenin
Description
Messagenin (C₂₉H₄₈O₃) is a triterpenoid compound with a molecular weight of 445.3695 g/mol, identified in studies of plant metabolites, particularly in species from arid regions such as Qatar . Structurally, it belongs to the lupane-type triterpenoids, characterized by a pentacyclic skeleton with oxygen-containing functional groups (e.g., hydroxyl, ketone, or carboxylic acid substituents) that influence its biochemical reactivity and solubility .
Properties
IUPAC Name |
1-[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(31)19-9-14-29(17-30)16-15-27(5)20(24(19)29)7-8-22-26(4)12-11-23(32)25(2,3)21(26)10-13-28(22,27)6/h19-24,30,32H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSALBDFYJLSIOZ-UGWIBKDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672993 | |
| Record name | 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18211-63-7 | |
| Record name | (3β)-3,28-Dihydroxy-30-norlupan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18211-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Messagenin can be synthesized through the oxidation of betulin using ozone. The process involves the following steps:
Oxidation of Betulin: Betulin is oxidized by ozone to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Messagenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield trihydroxy derivatives.
Substitution: This compound can undergo cyanoethylation to form cyanoethoxy derivatives.
Common Reagents and Conditions
Oxidation: Ozone is used as the oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used for reduction.
Cyanoethylation: Acrylonitrile is used for cyanoethylation reactions.
Major Products Formed
Trihydroxy-29-norlupane: Formed through reduction.
Cyanoethoxy Derivatives: Formed through cyanoethylation.
Scientific Research Applications
Messagenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its biological activities, including anticancer and antibacterial properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of messagenin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and norlupane skeleton play a crucial role in its biological activities. Specific molecular targets and pathways are still under investigation, but this compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Messagenin shares structural homology with other lupane-type triterpenoids, though variations in functional groups and side chains distinguish its physicochemical and biological profiles. Key analogs include:
Melilotigenin Derivatives
- Melilotigenin B (C₂₇H₄₄O₄): Differs from this compound in substituent positions, with methyl (Me) and hydroxyl (OH) groups replacing carboxylic acid moieties.
- Melilotigenin C (C₂₆H₄₂O₅): Features an additional hydroxyl group, enhancing hydrogen-bonding capacity, which may increase solubility in aqueous environments .
Betulinic Acid and Derivatives
- Betulonic Acid (C₃₀H₄₆O₃): Contains a ketone group at C-3 instead of this compound’s hydroxyl group, altering its metabolic stability and interaction with enzyme active sites .
- Betulinaldehyde (C₃₀H₄₈O₂): Lacks oxygenated groups at key positions, resulting in lower polarity and higher lipophilicity than this compound .
Messagenic Acid Derivatives
- Messagenic Acid D (C₂₉H₄₈O₄): Includes a hydroxymethyl (-CH₂OH) group, increasing molecular weight (461.37 g/mol) and altering stereochemical interactions compared to this compound .
Comparison with Functionally Similar Compounds
This compound’s functional analogs include triterpenoids and synthetic compounds with overlapping bioactivity profiles:
Tridemorph (C₁₉H₃₉NO)
- Structural Contrast : A morpholine-derived fungicide with a linear aliphatic chain vs. This compound’s cyclic structure.
- Functional Overlap : Both exhibit antifungal properties, but Tridemorph’s smaller size (298.31 g/mol) enhances systemic mobility in plants, whereas this compound’s complex structure may limit bioavailability .
Pifithrin β (C₁₆H₁₆N₂S)
- Mechanistic Contrast : A synthetic p53 inhibitor used in oncology research, Pifithrin β operates via protein-binding interactions, unlike this compound’s hypothesized membrane-targeted activity .
Data Table: Key Physicochemical and Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₂₉H₄₈O₃ | 445.37 | 12.16 | -OH, -CH₃, pentacyclic core |
| Melilotigenin B | C₂₇H₄₄O₄ | 428.34 | N/A | -OH, -Me |
| Betulonic Acid | C₃₀H₄₆O₃ | 454.35 | N/A | -COOH, -C=O |
| Tridemorph | C₁₉H₃₉NO | 298.31 | 11.79 | Morpholine ring, -CH₃ |
| Pifithrin β | C₁₆H₁₆N₂S | 269.11 | 4.81 | -N₂S, aromatic ring |
Research Findings and Implications
- Synthetic Viability : Unlike Pifithrin β, which is synthetically optimized for stability, this compound’s natural derivation may pose challenges in large-scale production .
- Ecological Role : Similar to Tridemorph, this compound may contribute to plant defense mechanisms, though its ecological impact requires further study .
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